molecular formula C18H18N2O5 B2956533 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 941894-50-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide

Cat. No. B2956533
CAS RN: 941894-50-4
M. Wt: 342.351
InChI Key: BYJFRQZDHYKTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide, also known as DBDO, is an organic compound with potential biological and pharmacological applications. DBDO is a benzodioxane derivative and has been synthesized through various methods.

Scientific Research Applications

Pharmacological and Biological Applications

  • Orexin Receptor Antagonism and Eating Disorders : Research by Piccoli et al. (2012) on compounds acting as orexin receptor antagonists, such as GSK1059865 and SB-649868, highlights their potential in treating binge eating disorders in female rats by reducing compulsive food consumption without affecting standard food intake, suggesting a novel pharmacological treatment pathway for eating disorders with a compulsive component Piccoli et al., 2012.

  • Antidiabetic Screening : Lalpara et al. (2021) synthesized a series of compounds evaluated for in vitro antidiabetic activity, showcasing the potential of benzamide derivatives in treating diabetes through mechanisms like α-amylase inhibition Lalpara et al., 2021.

  • Antibacterial Activity Against MRSA : Zadrazilova et al. (2015) assessed the bactericidal activity of certain benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents Zadrazilova et al., 2015.

Chemical and Structural Analysis

  • Molecular Structural Analysis : Demir et al. (2015) explored the structure of a novel benzamide using X-ray diffraction and DFT calculations, contributing to the understanding of chemical properties and reactivity, which could inform the synthesis of new compounds with enhanced therapeutic effects Demir et al., 2015.

  • Metabolism and Disposition in Humans : Renzulli et al. (2011) studied the metabolism and disposition of SB-649868, an orexin receptor antagonist, in humans, providing valuable insights into the pharmacokinetics and metabolic pathways of benzamide derivatives, which are crucial for the development of safe and effective medications Renzulli et al., 2011.

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-4-2-3-12(9-14)11-19-17(21)18(22)20-13-5-6-15-16(10-13)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFRQZDHYKTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.